3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2NO3S and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Oxidative Annulation
The study by Zhang et al. (2017) describes a photoinduced direct oxidative annulation method that provides access to highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, indicating a potential pathway for synthesizing related compounds efficiently and sustainably Zhang et al., 2017.
Enzymatic Kinetic Resolution
Brem et al. (2012) explored the immobilization of Pseudomonas fluorescens lipase for the kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates, including thiophene-2-yl and furan-2-yl moieties. The optimized sol–gel procedure provided a method for enhancing enzymatic activity and enantioselectivity, which could be relevant for synthesizing chiral versions of related compounds Brem et al., 2012.
Synthesis of Heterocyclic Compounds
Maruoka et al. (2001) reported on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing an active methine group, providing insights into the chemical behavior and synthetic possibilities of heterocyclic compounds that share structural motifs with the compound Maruoka et al., 2001.
Furan Diels-Alder Reaction
Griffith et al. (2006) explored a most unusual furan Diels-Alder reaction that is significantly influenced by difluorination, offering a glimpse into the reactivity and synthetic utility of difluorinated compounds in constructing complex heterocyclic frameworks Griffith et al., 2006.
Anti-Microbial Evaluation and Docking Studies
Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of various benzodioxophosphol-oxothiazolidin-thiophene carboxylates, which could imply potential biological activities and applications of similarly structured compounds Spoorthy et al., 2021.
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-12-2-1-10(7-13(12)19)17(22)20-8-14(21)16-4-3-15(23-16)11-5-6-24-9-11/h1-7,9,14,21H,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZBQCHBWULGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.